
2-Bromo-N-(3-propoxyphenyl)acetamide
Overview
Description
2-Bromo-N-(3-propoxyphenyl)acetamide is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Applications
One study explored the anti-inflammatory effects of derivatives similar to "2-Bromo-N-(3-propoxyphenyl)acetamide" in animal models. The research found that these compounds could potentially reduce acute inflammation, suggesting a promising avenue for developing new anti-inflammatory drugs. The mechanisms behind these effects might involve reduction in vascular permeability or antagonistic effects on histamine receptors (Ahmadi et al., 2012).
Synthesis and Chemical Properties
Studies have also delved into the synthesis and chemical properties of related compounds, providing insight into their potential applications in creating more complex molecular structures. For instance, asymmetric synthesis methodologies have been developed for producing enantiomerically pure derivatives from chiral non-racemic lactams, showcasing the versatility of these compounds in synthetic organic chemistry (Micouin et al., 1994).
Novel Reaction Mechanisms
Research into the regioselective dibromohydration of N-(2-alkynylaryl)acetamide derivatives has revealed novel reaction mechanisms that could be useful in organic synthesis. These studies demonstrate how varying neighboring groups can lead to switchable synthesis outcomes, further highlighting the chemical versatility and application potential of compounds related to "this compound" (Qiu et al., 2017).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of "this compound" have been studied for their potential in forming three-dimensional architectures through weak intermolecular interactions. This research has implications for the design of new materials and molecular assemblies (Hazra et al., 2014).
Antimicrobial and Anticancer Activity
Another area of interest is the investigation of antimicrobial and anticancer activities of derivatives. Studies have shown that certain derivatives exhibit good antimicrobial activity, and computational models have suggested potential anticancer properties by targeting specific receptors, thus opening new paths for pharmaceutical development (Fahim & Ismael, 2019).
Properties
IUPAC Name |
2-bromo-N-(3-propoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-6-15-10-5-3-4-9(7-10)13-11(14)8-12/h3-5,7H,2,6,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVMNIQROGXLAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



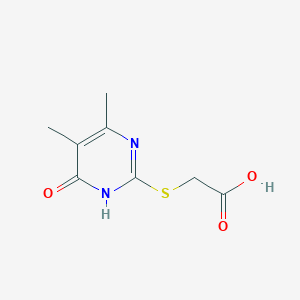
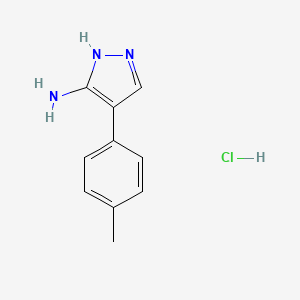
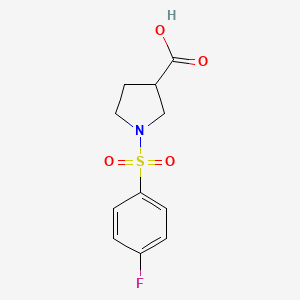


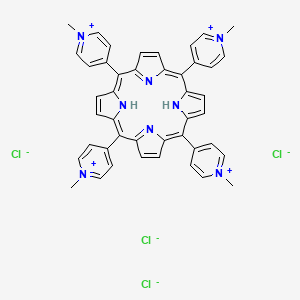

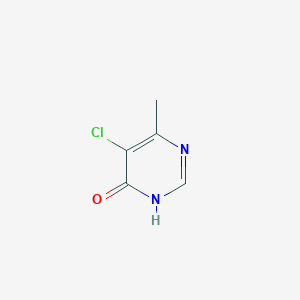


![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-propanamide](/img/structure/B1530976.png)
![N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1530980.png)

